![molecular formula C22H26ClN3O3S B2667222 N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride CAS No. 1216442-11-3](/img/structure/B2667222.png)
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride
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Description
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 447.98. The purity is usually 95%.
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Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride is a synthetic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety, a morpholine group, and a phenoxyacetamide structure. These functional groups suggest diverse biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H22ClN3O3S |
Molecular Weight | 373.90 g/mol |
IUPAC Name | This compound |
The precise mechanism of action for this compound remains largely uncharacterized in the literature. However, compounds with similar structures have been shown to interact with various biological targets, including enzymes and receptors involved in cancer and infectious disease pathways.
Biological Activity
Research indicates that derivatives of benzothiazole exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds related to benzothiazoles have demonstrated efficacy against various bacterial and fungal strains. For instance, studies have shown that certain benzothiazole derivatives possess potent antifungal properties against Aspergillus niger .
- Anticancer Properties : Similar compounds have been explored for their cytotoxic effects on tumorigenic cell lines. A study highlighted that certain substituted benzothiazoles exhibited selective cytotoxicity against specific cancer cells while sparing normal cells .
Case Studies
- Antifungal Activity : In a study investigating the antifungal properties of synthesized benzothiazole derivatives, one compound demonstrated significant inhibitory activity against Aspergillus niger with an EC50 of 50 μg/mL . This suggests that the presence of the 6-methyl group may enhance antifungal efficacy.
- Cytotoxicity Against Tumor Cells : Another study focused on evaluating the cytotoxic effects of various benzothiazole derivatives against tumor cell lines. The results indicated that certain compounds showed IC50 values as low as 0.004 μM, indicating potent anticancer activity .
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of compounds similar to this compound:
Compound | Biological Activity | IC50/EC50 Values |
---|---|---|
Benzothiazole Derivative A | Antifungal against Aspergillus niger | EC50 = 50 μg/mL |
Benzothiazole Derivative B | Cytotoxic against tumor cells | IC50 = 0.004 μM |
N-(6-Methylbenzo[d]thiazol-2-yl) Derivative C | Antimicrobial properties | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves coupling 6-methylbenzo[d]thiazol-2-amine with 2-morpholinoethylamine and phenoxyacetyl chloride in a stepwise manner. Key steps include:
- Amide bond formation : Use coupling reagents like EDC/HOBt in anhydrous dichloromethane under nitrogen .
- Hydrochloride salt preparation : Treat the free base with HCl gas in ethanol .
- Yield optimization : Reaction yields (21–33% in analogs) depend on solvent polarity (e.g., acetonitrile vs. toluene), stoichiometry of reagents, and temperature control (reflux vs. room temperature) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the methyl group (δ ~2.5 ppm), morpholine protons (δ ~3.5–4.0 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z ~450–500 for related compounds) and fragmentation patterns .
- Elemental analysis : Validate C, H, N content (e.g., calculated vs. observed values within ±0.3%) .
Q. What are the key functional groups influencing the compound's reactivity and bioactivity?
- Methodological Answer :
- Benzo[d]thiazole : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .
- Morpholinoethyl group : Improves solubility and modulates pharmacokinetics via hydrogen bonding .
- Phenoxyacetamide backbone : Facilitates structural rigidity and target selectivity .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?
- Methodological Answer :
- Solvent selection : Replace toluene with DMF to enhance solubility of intermediates during amidation .
- Catalyst optimization : Use Pd/C or polymer-supported reagents for efficient coupling .
- Purification : Employ flash chromatography (hexane:ethyl acetate gradient) or recrystallization (ethanol/water) to improve purity ≥95% .
Q. What strategies are effective in resolving contradictory data between in vitro bioactivity and computational predictions?
- Methodological Answer :
- Orthogonal assays : Validate target binding via SPR (surface plasmon resonance) alongside enzyme inhibition assays .
- Stability testing : Monitor compound degradation in assay buffers using HPLC (e.g., acetonitrile/water with 0.1% TFA) .
- Dose-response recalibration : Test concentrations from 1 nM to 100 µM to account for non-linear effects .
Q. What computational approaches are recommended to elucidate the mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with nuclear receptors (e.g., docking score ≤ −8 kcal/mol indicates strong binding) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for 100 ns in GROMACS to assess stability of binding poses .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity using MOE or Schrödinger .
Q. How should stability issues in aqueous solutions be addressed during biological assays?
- Methodological Answer :
- Lyophilization : Prepare stock solutions in DMSO, lyophilize, and reconstitute in PBS (pH 7.4) immediately before use .
- Co-solvents : Use cyclodextrins (5% w/v) to enhance solubility and prevent aggregation .
- Temperature control : Store working solutions at 4°C and avoid freeze-thaw cycles .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-17-7-8-19-20(15-17)29-22(23-19)25(10-9-24-11-13-27-14-12-24)21(26)16-28-18-5-3-2-4-6-18;/h2-8,15H,9-14,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACHAHJCVFDOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)COC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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